2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride

Catalog No.
S8099344
CAS No.
M.F
C12H13ClFNO3S
M. Wt
305.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1...

Product Name

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethanamine;hydrochloride

Molecular Formula

C12H13ClFNO3S

Molecular Weight

305.75 g/mol

InChI

InChI=1S/C12H12FNO3S.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H

InChI Key

LVLRMUQAMGEJEM-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride is a synthetic organic compound characterized by a unique structure that includes a fluorophenyl group, a sulfonyl moiety, and a furan ring. The compound's molecular formula is C12H12ClFNO3S, with a molecular weight of approximately 305.75 g/mol. It is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups that can interact with various biological targets and participate in

  • Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, which often require catalysts like aluminum chloride or iron(III) chloride.

These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for modification to enhance biological activity.

Research indicates that 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties: The compound has shown potential against certain bacterial strains, making it of interest for developing new antimicrobial agents.
  • Anti-inflammatory Effects: Preliminary studies suggest it may modulate inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases.

The exact mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity due to the presence of the sulfonyl group.

The synthesis of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride typically involves multiple steps:

  • Formation of Key Intermediates: The process often starts with the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-ylmethanamine. This reaction is usually conducted in the presence of a base, such as triethylamine, to facilitate product formation.
  • Purification: After the initial reaction, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.
  • Hydrochloride Salt Formation: The final step often involves converting the free base into its hydrochloride salt form to enhance solubility and stability.

These methods may vary in industrial settings where optimization for yield and purity is crucial.

2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of novel pharmaceutical compounds.
  • Agrochemicals: The compound is explored for use in developing new agrochemical products due to its biological activity.
  • Research Tool: It is utilized in scientific research to study biological pathways and mechanisms.

Studies on the interactions of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride with various biological targets are ongoing. These studies focus on:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes involved in disease pathways.
  • Receptor Modulation: Understanding its effects on receptor activity, which could lead to therapeutic applications.

Such interaction studies are essential for elucidating the compound's pharmacological profile and potential therapeutic uses.

Several compounds share structural similarities with 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-FluorobenzenesulfonamideContains a fluorobenzene and sulfonamide groupPrimarily used for its antibacterial properties
N-(4-Fluorobenzenesulfonyl)-N'-(furan)ethanediamideSimilar sulfonamide structure with an added diamineExplored for dual-target inhibition
4-MethoxyphenylsulfonamideContains methoxy instead of fluorineKnown for different pharmacological profiles

The uniqueness of 2-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride lies in its specific combination of functional groups, which may provide distinct biological activities compared to these similar compounds. Its potential applications in both medicinal chemistry and agrochemicals further emphasize its significance in research and development.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

305.0288703 g/mol

Monoisotopic Mass

305.0288703 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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